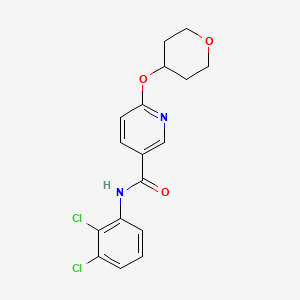
N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3 and its molecular weight is 367.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Analogues and Biological Activity
Nicotinamide derivatives, like the fluorescent analog nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for biochemical research, offering tools for studying enzyme-catalyzed reactions and intramolecular interactions disrupted by enzymatic hydrolysis. This demonstrates the utility of nicotinamide derivatives in probing biochemical pathways and enzymatic mechanisms (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have shown potential in the development of herbicides. These compounds exhibit significant herbicidal activity against various plants, indicating the versatility of nicotinamide derivatives in agricultural applications (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Nutritional and Clinical Applications
Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism and has been identified as a robust cytoprotectant. It influences oxidative stress and modulates pathways related to cellular survival, showcasing its therapeutic potential across a range of disorders, including immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Antimicrobial and Tuberculosis Treatment
Nicotinamidase, a key enzyme in the NAD+ salvage pathway, is targeted by pyrazinamide, a prodrug for tuberculosis treatment. This showcases the role of nicotinamide derivatives in developing antimicrobial strategies, highlighting the importance of understanding these compounds' biochemical pathways for therapeutic applications (Seiner, Hegde, & Blanchard, 2010).
Redox Chemistry and Biocatalysis
Synthetic nicotinamide cofactor analogues are being explored for their applications in redox chemistry and biocatalysis. These analogues, including 1,4-dihydronicotinamide derivatives, serve as models for NAD(P)H in enzymatic and nonenzymatic reactions, indicating the broad potential of nicotinamide derivatives in chemical synthesis and bioengineering (Paul, Arends, & Hollmann, 2014).
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-2-1-3-14(16(13)19)21-17(22)11-4-5-15(20-10-11)24-12-6-8-23-9-7-12/h1-5,10,12H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQKGRKLBGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
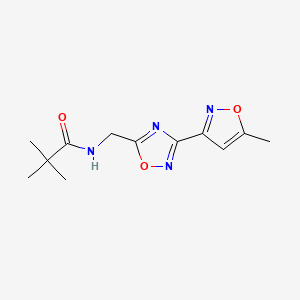
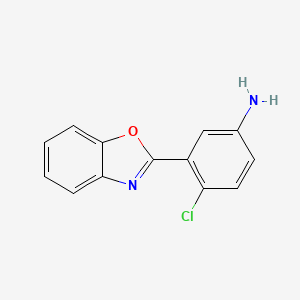
![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)


![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)
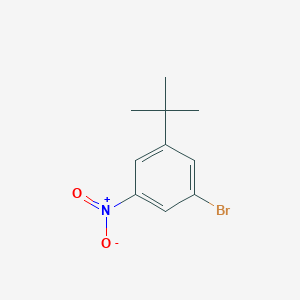

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

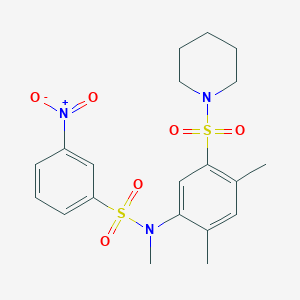
![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)


